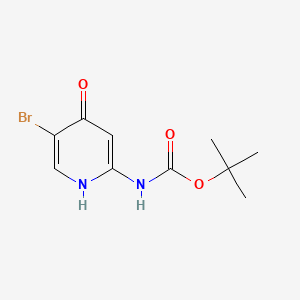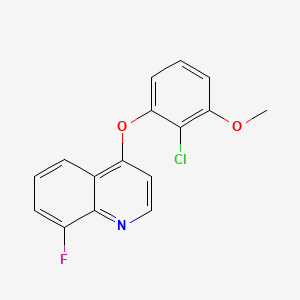
tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate, also known as TBHP, is a chemical compound that is used in a variety of scientific research applications. TBHP is a useful reagent in organic synthesis, and has been used in a number of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate has a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as pyridines, quinolines, and quinazolines. tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate has also been used in the synthesis of heterocyclic compounds, such as indazoles and benzimidazoles. Additionally, tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate has been used in the synthesis of pharmaceuticals, such as anti-tumor agents and anti-inflammatory agents.
Mecanismo De Acción
Tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate is an alkylating agent, which means that it is capable of transferring alkyl groups to other compounds. This mechanism of action is important for its use in organic synthesis, as it allows for the formation of new chemical bonds between two molecules. tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate can also act as a nucleophile, which means that it can react with electrophiles and form new bonds.
Biochemical and Physiological Effects
tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to induce apoptosis in certain types of cells. It has also been shown to inhibit the activity of certain enzymes involved in cell signaling pathways. Additionally, tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate has been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate has several advantages for use in laboratory experiments. It is relatively stable and easy to synthesize, and it can be used to synthesize a variety of organic compounds. Additionally, tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate can be used to study the biochemical and physiological effects of certain compounds. However, there are also some limitations to using tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate in laboratory experiments. For example, tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate is toxic and can be hazardous if not handled properly. Additionally, tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate can react with certain compounds and can produce unwanted side reactions.
Direcciones Futuras
Tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate has a number of potential future applications. For example, it can be used in the synthesis of new pharmaceuticals and other organic compounds. Additionally, tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate can be used to study the biochemical and physiological effects of certain compounds. Additionally, tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate can be used to study the mechanisms of action of certain compounds, such as their ability to inhibit the activity of certain enzymes. Finally, tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate can be used to study the effects of certain compounds on cell signaling pathways and the immune system.
Métodos De Síntesis
Tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate can be synthesized in two steps. The first step involves the reaction of 5-bromo-4-hydroxy-2-pyridine with tert-butyl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a tert-butyl 5-bromo-4-hydroxy-2-pyridylcarbamate intermediate. The second step involves the reaction of this intermediate with tert-butyl isocyanate in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces tert-butyl N-(5-bromo-4-hydroxypyridin-2-yl)carbamate.
Propiedades
IUPAC Name |
tert-butyl N-(5-bromo-4-oxo-1H-pyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-10(2,3)16-9(15)13-8-4-7(14)6(11)5-12-8/h4-5H,1-3H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVJJLMFURFENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=O)C(=CN1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605943.png)





![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)
![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)
![(3E,9S)-9-(2-methylpropyl)-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,3'-piperidin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6606009.png)



![3-[(5-ethynyl-2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B6606037.png)
![N-[3'-(4-amino-5-chloro-2-oxo-1,2-dihydropyrimidin-1-yl)-[1,1'-biphenyl]-2-yl]prop-2-enamide](/img/structure/B6606042.png)